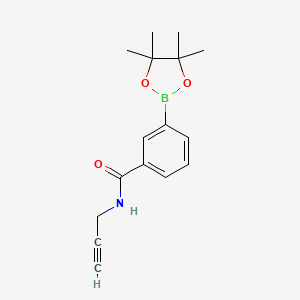

N-(prop-2-yn-1-yl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

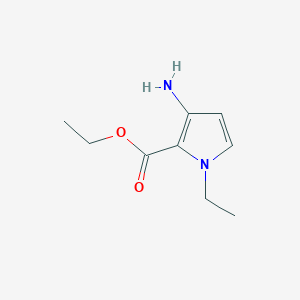

“N-(prop-2-yn-1-yl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide” is a chemical compound used in various research and development activities .

Molecular Structure Analysis

The molecular formula of this compound is C16H20BNO3 . The InChI code is 1S/C16H20BNO3/c1-6-10-18-14(19)12-8-7-9-13(11-12)17-20-15(2,3)16(4,5)21-17/h1,7-9,11H,10H2,2-5H3,(H,18,19) . The Canonical SMILES representation is B1(OC(C(O1)©C)©C)C2=CC(=CC=C2)C(=O)NCC#C .Physical And Chemical Properties Analysis

The molecular weight of this compound is 285.1 g/mol . It has 1 hydrogen bond donor count and 3 hydrogen bond acceptor count . The compound has a rotatable bond count of 3 . The exact mass and monoisotopic mass is 285.1536237 g/mol . The topological polar surface area is 47.6 Ų . The heavy atom count is 21 .Scientific Research Applications

Boric Acid Ester Intermediates and Crystallographic Analysis

N-(prop-2-yn-1-yl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide and similar compounds have been identified as boric acid ester intermediates with benzene rings. Research by Huang et al. (2021) focused on the synthesis of such compounds through a three-step substitution reaction. The structure of these compounds was verified through FTIR, NMR spectroscopy, and mass spectrometry, and X-ray diffraction was used for crystallographic and conformational analyses. The study also employed density functional theory (DFT) to calculate the molecular structures and compare them with X-ray diffraction values, thus providing insights into the physicochemical properties of these compounds (Huang et al., 2021).

Microwave-Assisted Synthesis and Cross-Coupling Reactions

Another study by Rheault et al. (2009) explored the microwave-assisted synthesis of N-Substituted 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazoles. This process was followed by Suzuki–Miyaura cross-coupling with heteroaryl halides, leading to a variety of heteroaryl-substituted benzimidazoles. This research provides valuable information on the efficient synthesis of such compounds using modern techniques (Rheault et al., 2009).

Application in Biological Systems

The application of these compounds in biological systems was investigated by Wang and Franz (2018), who studied a prodrug version of a metal chelator, where a boronate group is used to prevent metal chelation until it reacts with hydrogen peroxide. This study highlighted the potential of such compounds in targeting iron sequestration in cells under oxidative stress, thus demonstrating their biological and medicinal significance (Wang & Franz, 2018).

Real Sample and Zebrafish Imaging

Tian et al. (2017) developed a novel near-infrared fluorescence off-on probe based on arylboronate, which was used for benzoyl peroxide detection in real samples and fluorescence imaging in living cells and zebrafish. This study illustrates the application of such compounds in the development of probes for detecting specific substances in various environments, including biological systems (Tian et al., 2017).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

N-prop-2-ynyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20BNO3/c1-6-10-18-14(19)12-8-7-9-13(11-12)17-20-15(2,3)16(4,5)21-17/h1,7-9,11H,10H2,2-5H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJJVNRNPHMBKSF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)NCC#C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20BNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(prop-2-yn-1-yl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

CAS RN |

1357387-28-0 |

Source

|

| Record name | N-(prop-2-yn-1-yl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Amino-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B1443785.png)

![ethyl 1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)methyl]piperidine-4-carboxylate](/img/structure/B1443787.png)

![Sodium 2'-(dicyclohexylphosphino)-2,6-diisopropyl-[1,1'-biphenyl]-4-sulfonate hydrate](/img/structure/B1443793.png)

![N'-[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-N,N-diethyl-acetamidine](/img/structure/B1443798.png)

![Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B1443802.png)

![2-amino-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1443808.png)